molecular formula C18H18O3 B14361854 Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate CAS No. 93098-02-3

Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate

Cat. No.: B14361854
CAS No.: 93098-02-3
M. Wt: 282.3 g/mol
InChI Key: NPZJOHCFQAMVRS-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate is an organic compound with the molecular formula C18H18O3 It is characterized by the presence of a hydroxyl group, two phenyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-3,4-diphenylbut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and phenyl rings play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The ester group can undergo hydrolysis, releasing active metabolites that further contribute to its biological effects .

Comparison with Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of ethyl 4-hydroxy-3,4-diphenylbut-2-enoate.

    Benzaldehyde: Another precursor used in the synthesis.

    4,4-Diphenyl-3-buten-2-one: A structurally similar compound with different functional groups.

Uniqueness: this compound is unique due to the presence of both hydroxyl and ester functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

93098-02-3

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

ethyl 4-hydroxy-3,4-diphenylbut-2-enoate

InChI

InChI=1S/C18H18O3/c1-2-21-17(19)13-16(14-9-5-3-6-10-14)18(20)15-11-7-4-8-12-15/h3-13,18,20H,2H2,1H3

InChI Key

NPZJOHCFQAMVRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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